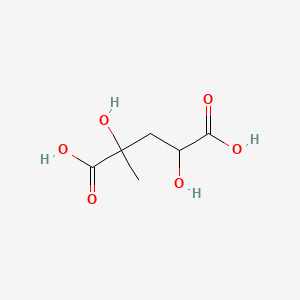

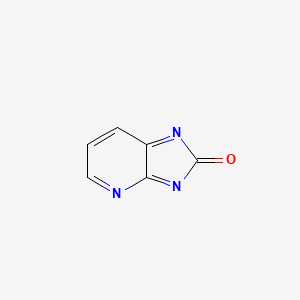

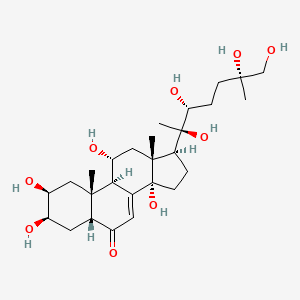

![molecular formula C9H7NO5 B1258272 3-[(Carboxycarbonyl)amino]benzoic acid CAS No. 58465-46-6](/img/structure/B1258272.png)

3-[(Carboxycarbonyl)amino]benzoic acid

Overview

Description

3-(oxaloamino)benzoic acid is an (oxaloamino)benzoic acid. It derives from a 3-aminobenzoic acid.

Scientific Research Applications

Biosynthetic Pathways in Microbial Systems

3-Amino-benzoic acid (3AB), a derivative of benzoic acid, plays a crucial role in microbial biosynthesis. It serves as a building block in the production of various biologically active compounds. Zhang and Stephanopoulos (2016) demonstrated the use of a co-culture engineering system in Escherichia coli to enhance the production of 3AB significantly, highlighting its potential in metabolic engineering (Haoran Zhang & G. Stephanopoulos, 2016).

Role in Natural Product Biosynthesis

3,5-AHBA, a precursor structurally similar to 3-[(Carboxycarbonyl)amino]benzoic acid, is essential in synthesizing a vast array of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. Kang, Shen, and Bai (2012) provided an extensive review of the molecular genetics and chemical processes involved in AHBA-derived natural product biosynthesis (Qianjin Kang, Yuemao Shen, & Linquan Bai, 2012).

Food Science and Nutrition

Benzoic acid derivatives, like this compound, are widely used as preservatives in food products due to their antibacterial and antifungal properties. Del Olmo, Calzada, and Nuñez (2017) examined the occurrence, uses, and potential public health concerns of benzoic acid in foods, highlighting its importance in maintaining food safety and quality (A. D. del Olmo, J. Calzada, & M. Nuñez, 2017).

Synthetic Applications in Chemistry

Benzoic acid derivatives are employed in various synthetic applications, such as in the creation of novel amino acids for peptidomimetics and combinatorial chemistry. Pascal et al. (2000) explored the synthesis of new amino acids from 4-aminobenzoic acid, demonstrating the versatility of benzoic acid derivatives in chemical synthesis (R. Pascal, R. Sola, F. Labéguère, & P. Jouin, 2000).

Analytical Chemistry

Benzoic acid derivatives are valuable in analytical chemistry for studying protein dynamics and interactions. Panchaud et al. (2008) introduced a stable isotope-based quantitative proteomics approach using aniline and benzoic acid, targeting carboxylic and amino groups to enhance quantifiable information (A. Panchaud, Jenny Hansson, M. Affolter, R. Bel Rhlid, Stéphane Piu, P. Moreillon, & M. Kussmann, 2008).

Crystallography and Magnetism

Studies on benzoic acid derivatives also contribute to advancements in crystallography and magnetism. Baskett and Lahti (2005) researched the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, revealing antiferromagnetic properties and phase change at low temperatures (M. Baskett & P. M. Lahti, 2005).

Mechanism of Action

While the specific mechanism of action for 3-[(Carboxycarbonyl)amino]benzoic acid is not available, it is known that similar compounds like benzoic acid are conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

Properties

IUPAC Name |

3-(oxaloamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-2-5(4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBQSOHQNOTRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

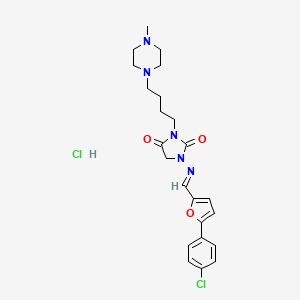

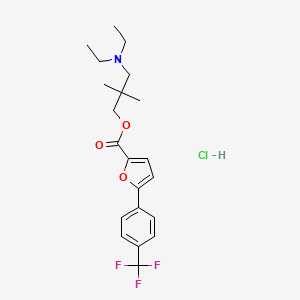

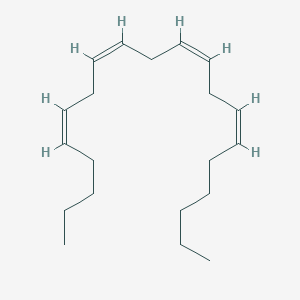

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)

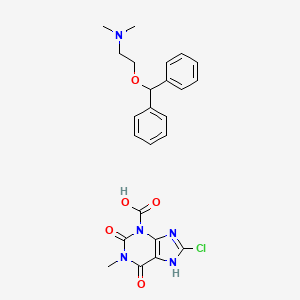

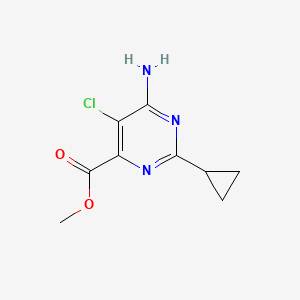

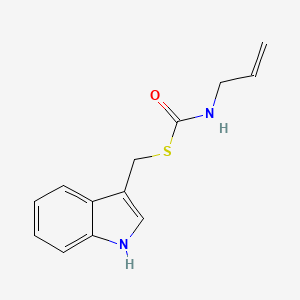

![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)

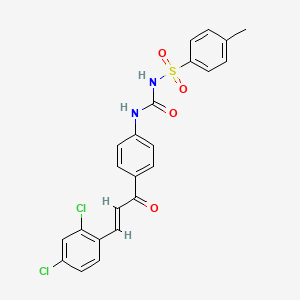

![{[(Me3NH)8 Si2 W18 Nb6 O77] nH2O, Dimerized Keggin}](/img/structure/B1258201.png)